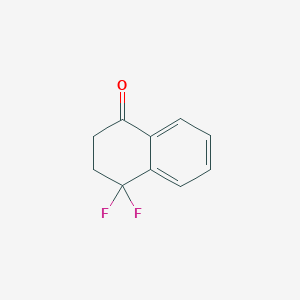

4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

4,4-difluoro-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVELXNJTHQQMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545673-43-5 | |

| Record name | 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of fluorine atoms into a naphthalenone precursor. Common synthetic routes may include:

Fluorination Reactions: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.

Ketone Formation: Oxidation of corresponding alcohols or direct introduction of the ketone group through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable fluorination techniques and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group to form alcohols.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with specific functionalities.

Biology

- Enzyme Interaction Studies: Research indicates that 4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one can be utilized to study enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes makes it a valuable tool in biochemical research.

Medicine

- Pharmacological Properties: Investigations into the pharmacological properties of this compound have shown potential therapeutic applications. It exhibits antitumor activities against various human neoplastic cell lines, suggesting its role in cancer treatment. The mechanism of action may involve enzyme inhibition and modulation of cellular signaling pathways.

Industry

- Specialty Chemicals Production: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its distinctive chemical reactivity allows for the development of products with specific desired properties.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

-

Antitumor Activity Study:

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antitumor effects against human cancer cell lines. The research focused on its ability to inhibit specific cellular pathways involved in cancer proliferation.

-

Enzyme Inhibition Research:

- Another study explored the interactions between this compound and cytochrome P450 enzymes. The findings indicated that this compound could influence drug metabolism, which is crucial for pharmacokinetics and drug efficacy.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Versatile synthetic utility |

| Biology | Enzyme interaction studies | Potential inhibitor in metabolic pathways |

| Medicine | Antitumor agent | Significant activity against neoplastic cell lines |

| Industry | Production of specialty chemicals | Unique reactivity enhances product development |

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Potential pathways may include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives

Fluorination at specific positions of the DHN scaffold significantly alters pharmacological profiles:

- (E)-7-Fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one : This derivative demonstrated potent anti-neuroinflammatory activity by inhibiting NF-κB signaling in microglia, with low cytotoxicity (IC₅₀ > 80 μM in BV-2 cells) . The 7-fluoro substitution enhances electron-withdrawing effects, stabilizing the conjugated system.

- 2-(2,2,3,3,3-Pentafluoropropanoyl)-3,4-dihydronaphthalen-1(2H)-one (PFP): Fluorinated acyl groups increase lipophilicity, improving blood-brain barrier penetration. PFP showed luminescent properties in coordination complexes, suggesting applications in bioimaging .

Hydroxy-Substituted Derivatives

Hydroxyl groups modulate solubility and hydrogen-bonding interactions:

- 2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one: A novel natural product from mangrove endophytic fungi, this derivative showed weak antimicrobial activity, highlighting the importance of hydroxyl positioning .

Methoxy- and Methyl-Substituted Derivatives

Bulkier substituents influence steric interactions and conformational flexibility:

- 2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: X-ray crystallography confirmed an E-configuration of the exocyclic C=C bond and a 72.92° dihedral angle between aromatic rings.

- (E)-7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one: Bromination enhances hydrophobic interactions and metabolic stability. This derivative is a candidate for neurodegenerative disorder treatment due to adenosine receptor antagonism .

Structural and Pharmacological Data Table

Key Research Findings

- Anti-Inflammatory Activity: Fluorinated DHN derivatives (e.g., 6m) outperform non-fluorinated analogs in NF-κB inhibition due to enhanced electronic effects .

- Antimicrobial vs. Cytotoxic Profiles: Hydroxy-substituted DHNs exhibit selective toxicity—nematicidal but non-cytotoxic—suggesting target-specific mechanisms .

Biological Activity

Overview

4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of naphthalenones and is characterized by its unique fluorinated structure, which may enhance its interaction with biological targets.

- Molecular Formula : C12H10F2O

- Molecular Weight : 182.17 g/mol

- CAS Number : 1545673-43-5

The presence of fluorine atoms in its structure suggests that it may exhibit distinct pharmacological properties compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function. This property is critical in drug design where enzyme inhibition can lead to therapeutic effects.

- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that are crucial for various physiological processes.

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives related to this compound. For instance, compounds with similar structures have shown promising results against Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating significant antifungal activity.

Enzyme Interaction Studies

The compound has been investigated for its interactions with cytochrome P450 enzymes, which play a vital role in drug metabolism. Specific studies have highlighted its potential to inhibit steroidogenic enzymes:

Study on Pharmacological Properties

A study published in Nature Communications demonstrated the synthesis and biological evaluation of various naphthalenone derivatives, including this compound. The results indicated that the introduction of fluorine atoms significantly altered the biological activity profiles of these compounds, enhancing their efficacy against specific targets while reducing toxicity .

Research on Metabolic Pathways

Another research effort focused on the compound's role in metabolic pathways, revealing that it could serve as a tool for studying enzyme interactions within metabolic networks. This study highlighted its potential application in understanding drug metabolism and enzyme regulation.

Q & A

Q. What are the common synthetic routes for 4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via fluorination of its non-fluorinated analogs or through multi-step protocols involving cyclization and fluorination. Key methods include:

- Electrochemical oxidation for introducing fluorine atoms under controlled potentials .

- Ugi-MCR (multicomponent reactions) for constructing the dihydronaphthalenone scaffold, followed by selective fluorination .

- Smiles rearrangement to stabilize intermediates during ring formation . Yield optimization requires precise control of temperature (e.g., 60–80°C for fluorination), solvent polarity (e.g., dichloromethane for solubility), and catalyst selection (e.g., Lewis acids for regioselectivity).

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- NMR spectroscopy : NMR is critical for verifying fluorine substitution patterns, while and NMR elucidate the dihydronaphthalenone backbone .

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the spatial arrangement of fluorine atoms. For example, studies on fluorinated analogs (e.g., 4-(4-fluorobenzoyl)-3-phenyl derivatives) achieved an R-factor of 0.044 using this method .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what standards apply?

Purity is validated via:

- HPLC with UV detection (λ = 254 nm) using reversed-phase C18 columns and acetonitrile/water gradients.

- Melting point analysis to compare against literature values (e.g., analogs like 6,7-difluoro derivatives show consistent melting points within ±2°C ranges) .

- Reference standards : International pharmacopeial guidelines (e.g., USP, EP) require ≥95% purity for biological testing .

Advanced Research Questions

Q. How can contradictions in reported biological activities of fluorinated dihydronaphthalenones be resolved?

Discrepancies in bioactivity data (e.g., antiviral vs. anti-inflammatory results) often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains (e.g., influenza A vs. B) .

- Structural analogs : Minor substitutions (e.g., 5,7-difluoro vs. 6,8-difluoro isomers) alter binding affinity. Computational docking studies can identify critical interactions with targets like kinases or viral proteases .

- Purity thresholds : Impurities ≥5% (e.g., brominated byproducts) may skew cytotoxicity assays .

Q. What experimental strategies optimize regioselective fluorination in dihydronaphthalenone derivatives?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation via stabilization of intermediates .

- Catalytic systems : Pd/Cu-mediated C–F bond formation improves selectivity for the 4,4-difluoro configuration .

- Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) minimizes side reactions during cyclization .

Q. How can factorial design methodologies improve synthesis scalability for fluorinated dihydronaphthalenones?

A 2 factorial design evaluates variables like:

- Factors : Reaction time, temperature, catalyst loading.

- Responses : Yield, purity, enantiomeric excess. For example, optimizing 4,4-difluoro synthesis might reveal that catalyst loading (10–20 mol%) has a stronger effect on yield than temperature .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack at the ketone or fluorinated positions .

- Molecular dynamics simulations : Predict solvation effects and stability in aqueous vs. organic media .

Methodological Notes

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) and NIST spectral libraries to confirm structural assignments .

- Contradiction mitigation : Replicate assays under standardized conditions (e.g., fixed pH, incubation time) and use high-purity commercial analogs as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.